molecular formula C9H11NO B085529 3-Phenylpropanamide CAS No. 102-93-2

3-Phenylpropanamide

Cat. No. B085529
CAS RN: 102-93-2
M. Wt: 149.19 g/mol
InChI Key: VYIBCOSBNVFEIW-UHFFFAOYSA-N
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Patent
US05502253

Procedure details

reacting (S)-2-chloro-cyclohex-2-enylamine with phthalimido-L-phenyalanine derivative to give (S)-N-(2-chloro-cyclohex-2-enyl)-2- 2(S)-1,3-dihydro-1,3-dioxo-isoindol-2-yl)-3-phenyl-propionamide;
Name
(S)-2-chloro-cyclohex-2-enylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phthalimido-L-phenyalanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C@@H:3](N)[CH2:4][CH2:5][CH2:6][CH:7]=1.C1(=O)[N:13](N[C@H](C(O)=O)CC2C=CC=CC=2)[C:12](=[O:26])[C:11]2=CC=CC=[C:10]12>>[C:2]1([CH2:10][CH2:11][C:12]([NH2:13])=[O:26])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
(S)-2-chloro-cyclohex-2-enylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1[C@H](CCCC1)N
Step Two
Name
phthalimido-L-phenyalanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1N[C@@H](CC1=CC=CC=C1)C(=O)O)=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.